(S)-(-)-3-TERT-BUTOXYCARBONYL-4-METHOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINE (S)-(-)-3-TERT-BUTOXYCARBONYL-4-METHOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
Brand Name: Vulcanchem
CAS No.: 108149-60-6
VCID: VC0028187
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1
SMILES: CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

(S)-(-)-3-TERT-BUTOXYCARBONYL-4-METHOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINE

CAS No.: 108149-60-6

Main Products

VCID: VC0028187

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

(S)-(-)-3-TERT-BUTOXYCARBONYL-4-METHOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINE - 108149-60-6

CAS No. 108149-60-6
Product Name (S)-(-)-3-TERT-BUTOXYCARBONYL-4-METHOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1
Standard InChIKey ZNBUXTFASGDVCL-QMMMGPOBSA-N
Isomeric SMILES CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C
PubChem Compound 688221
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator